Dehydroindapamide

Overview

Description

Dehydroindapamide is a derivative of Indapamide, which is a thiazide-like diuretic drug used in the treatment of hypertension, as well as decompensated heart failure .

Synthesis Analysis

The synthesis of this compound involves the dehydrogenation of the Indoline functional group to an Indole through a pathway involving cytochromes P450 . The NMR spectra of synthetic this compound showed that the signals for the single proton at C-2 and two protons at C-3 of Indapamide were abolished, and instead a new singlet at 6.34 ppm appeared . These results are consistent with the formation of an Indole product from an Indoline .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as NMR spectroscopy . The strong correlation between the proton signal at 6.34 ppm and the carbon signal at 99.4 ppm observed in the HMBC spectrum clearly indicated that the saturated carbons of the parent compound are now aromatic carbons with a chemical shift consistent with Indole compounds .Chemical Reactions Analysis

The chemical reactions involving this compound primarily include its dehydrogenation to its corresponding Indole form, as well as hydroxylation and epoxidation metabolites . The efficiency of Indapamide dehydrogenation by CYP3A4 was found to be approximately 10-fold greater than that of Indoline dehydrogenation .Scientific Research Applications

Immunomodulatory Effects : A study demonstrated that dehydroepiandrosterone (DHEA) supplementation in postmenopausal women modulated immune function. It showed alterations in T-cell populations and natural killer cell cytotoxicity, suggesting an immunomodulatory effect of this steroid hormone (Casson et al., 1993).

Anti-Cancer Activities : Compounds like costunolide (CE) and dehydrocostuslactone (DE) exhibit potential anti-cancer activities. These substances, derived from medicinal plants, have been studied for their mechanisms in cell cycle arrest, apoptosis induction, inhibition of metastasis, and reversing multidrug resistance (Lin et al., 2015).

Pharmacophore-Based Drug Discovery : Research on hydroxysteroid dehydrogenases has highlighted the role of pharmacophore modeling in drug discovery. This approach is crucial in understanding compound-target interactions, which can lead to new therapeutic strategies (Kaserer et al., 2015).

Hepatoprotective Effects : Dehydrocavidine, a compound found in certain medicinal plants, has shown protective effects against liver injury in animal models. This suggests its potential as a therapeutic agent for liver diseases (Wang et al., 2008).

Neurocognitive Dysfunction and Psychiatric Disorders : Studies have investigated the impact of dehydroepiandrosterone (DHEA) on neurocognitive functions and psychiatric disorders, including schizophrenia and depression. These studies indicate potential benefits of DHEA in improving symptoms and cognitive performance (Strous et al., 2007).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Dehydro Indapamide interacts with the enzyme CYP3A4 . The turnover rate of Indapamide by CYP3A4 was found to be approximately 10-fold higher than that of Indoline , indicating a slightly enhanced affinity for CYP3A4 .

Cellular Effects

It is known that its parent compound, Indapamide, has significant effects on various types of cells and cellular processes

Molecular Mechanism

The molecular mechanism of Dehydro Indapamide involves its interaction with the enzyme CYP3A4 . This interaction leads to a high turnover rate of Indapamide, suggesting that Dehydro Indapamide may influence the activity of CYP3A4 .

Temporal Effects in Laboratory Settings

It is known that the compound can be used to measure the turnover rate of Indapamide by CYP3A4 , suggesting that it may have a role in influencing the activity of this enzyme over time.

Metabolic Pathways

Dehydro Indapamide is involved in the metabolic pathway of Indapamide, specifically in its turnover by the enzyme CYP3A4 . This suggests that Dehydro Indapamide may interact with other enzymes or cofactors involved in this pathway.

properties

IUPAC Name |

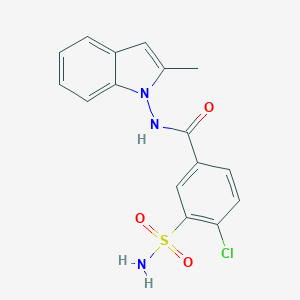

4-chloro-N-(2-methylindol-1-yl)-3-sulfamoylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O3S/c1-10-8-11-4-2-3-5-14(11)20(10)19-16(21)12-6-7-13(17)15(9-12)24(18,22)23/h2-9H,1H3,(H,19,21)(H2,18,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWCDXWWLUHMMJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10213806 | |

| Record name | Dehydroindapamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10213806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63968-75-2 | |

| Record name | Dehydroindapamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063968752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydroindapamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10213806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEHYDROINDAPAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZ0ETT16DT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.